(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride (Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 85467-19-2
VCID: VC18464931
InChI: InChI=1S/C14H19NO2.ClH/c1-3-17-13(16)14(9-12(14)10-15-2)11-7-5-4-6-8-11;/h4-8,12,15H,3,9-10H2,1-2H3;1H/t12-,14+;/m1./s1
SMILES:
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride

CAS No.: 85467-19-2

Cat. No.: VC18464931

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride - 85467-19-2

Specification

CAS No. 85467-19-2
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name [(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methylazanium;chloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-3-17-13(16)14(9-12(14)10-15-2)11-7-5-4-6-8-11;/h4-8,12,15H,3,9-10H2,1-2H3;1H/t12-,14+;/m1./s1
Standard InChI Key OSJCCQMHVMKXPX-OJMBIDBESA-N
Isomeric SMILES CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]C)C2=CC=CC=C2.[Cl-]
Canonical SMILES CCOC(=O)C1(CC1C[NH2+]C)C2=CC=CC=C2.[Cl-]

Introduction

(Z)-2-((Methylamino)methyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a cyclopropane derivative with potential therapeutic applications in medicinal chemistry. This compound features a unique structural combination of a cyclopropane ring, phenyl group, ethyl ester moiety, and methylamino functional group, making it a subject of interest for pharmacological research.

Synthesis and Production

The synthesis involves three key steps:

  • Cyclopropanation: Formation of the strained cyclopropane ring using specialized catalysts

  • Amination: Introduction of the methylamino group via reductive amination

  • Esterification: Conversion to ethyl ester followed by hydrochloride salt formation

Industrial-scale production employs continuous flow reactors and chromatographic purification techniques to achieve >95% purity. The stereochemistry is controlled through chiral auxiliaries during cyclopropane ring formation.

Biological Activity

Preliminary studies reveal multiple pharmacological properties:

Target Engagement

  • σ receptor binding affinity (Ki < 50 nM)

  • Moderate MAO-B inhibition (IC₅₀ = 1.2 μM)

Therapeutic Potential

  • Neuroprotective effects in Parkinson's disease models

  • Antimicrobial activity against Gram-positive bacteria (MIC = 32 μg/mL)

Analytical Characterization

Advanced techniques validate structure and purity:

Spectroscopic Analysis

  • IR: Strong absorption at 1735 cm⁻¹ (ester carbonyl)

  • ¹H NMR: Characteristic cyclopropane protons at δ 1.2-1.8 ppm

Thermal Properties

  • Melting point: 158-160°C (decomposition)

  • DSC shows endothermic peak at 159°C

Research Applications

The compound serves as:

  • Template for developing σ receptor modulators

  • Lead structure for antimicrobial drug discovery

  • Molecular probe for studying cyclopropane ring effects on drug metabolism

Current research focuses on optimizing its pharmacokinetic profile through structural modifications of the ester and amino groups. The hydrochloride salt form demonstrates improved stability compared to free base formulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator